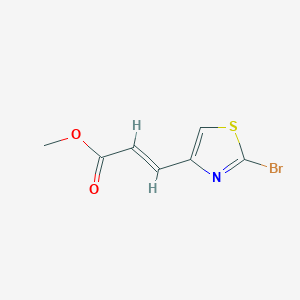
Methyl (E)-3-(2-bromothiazol-4-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Bromination: The thiazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Esterification: The final step involves the esterification of the brominated thiazole with methyl acrylate under basic or acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the thiazole ring or the alkene moiety.
Reduction: Reduction reactions can target the bromine atom or the double bond in the prop-2-enoate group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce various thiazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate depends on its specific application. In biological systems, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the thiazole ring are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(2-chloro-1,3-thiazol-4-yl)prop-2-enoate
- Methyl (2E)-3-(2-fluoro-1,3-thiazol-4-yl)prop-2-enoate
- Methyl (2E)-3-(2-iodo-1,3-thiazol-4-yl)prop-2-enoate
Uniqueness
Methyl (2E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can lead to different interactions and properties.
Properties
Molecular Formula |
C7H6BrNO2S |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
methyl (E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C7H6BrNO2S/c1-11-6(10)3-2-5-4-12-7(8)9-5/h2-4H,1H3/b3-2+ |
InChI Key |
WMCRFSMHPXFQLP-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CSC(=N1)Br |
Canonical SMILES |
COC(=O)C=CC1=CSC(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















